Kspwfttl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

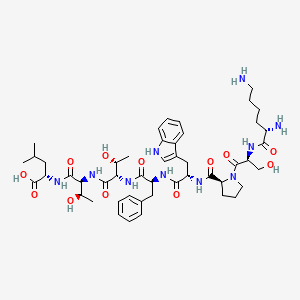

Molecular Formula |

C48H70N10O12 |

|---|---|

Molecular Weight |

979.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C48H70N10O12/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+/m1/s1 |

InChI Key |

ACAFPRSTSWTCSS-ALQLYSEESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The KSPWFTTL Peptide: An In-depth Technical Guide on its Origin, Discovery, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the KSPWFTTL peptide, an immunodominant epitope derived from the murine leukemia virus (MuLV). We delve into the seminal research that led to its discovery, detailing the experimental protocols and quantitative data that established its significance as a target for cytotoxic T lymphocytes (CTLs). This document outlines the peptide's origin, the methodology of its identification, its binding characteristics to the H-2Kb MHC class I molecule, and its functional role in the anti-tumor immune response. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular and cellular mechanisms at play. This guide is intended to be a valuable resource for researchers in immunology, oncology, and vaccine development.

Introduction

The identification of specific peptide epitopes presented by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of cellular immunology and has paved the way for the development of targeted immunotherapies, including cancer vaccines. The this compound peptide stands as a classic example of a virus-derived tumor-associated antigen that elicits a potent cytotoxic T lymphocyte (CTL) response. Its discovery was a significant step in understanding the molecular basis of anti-tumor immunity mediated by T-cells. This guide will provide a detailed account of the origin and discovery of this important octameric peptide.

Origin and Discovery of the this compound Peptide

The this compound peptide was first identified and characterized in a seminal 1994 study by White et al. published in the Journal of Virology.[1]

Viral Origin

This compound is an octapeptide with the amino acid sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu. It is derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV) clone AKR623.[1] This virus is known to induce an anti-AKR/Gross MuLV CTL response in the C57BL/6 mouse strain.[1]

The Discovery Process: A Combination of Computational Prediction and Experimental Validation

The discovery of this compound was a result of a targeted approach that combined computational biology with functional immunological assays.

-

Computational Prediction: The researchers first performed a computer-based search of the AKR623 viral genome. This search was designed to identify octameric peptide sequences that fit the known binding motif for the murine H-2Kb MHC class I molecule.[1] This predictive approach significantly narrowed down the potential candidate epitopes.

-

Peptide Synthesis: From the pool of predicted peptides, those that were unique to AKR623 and not present in other related viral sequences were synthesized for further testing.[1]

-

Functional Screening: The synthesized peptides were then screened for their ability to be recognized by anti-AKR/Gross MuLV CTLs. This was achieved by pulsing target cells that do not normally express the viral antigens with the synthetic peptides and then using them in a CTL assay.

The this compound peptide, designated as peptide 12 in the original study, was identified as the immunodominant epitope as it was highly effective at sensitizing target cells for lysis by the specific CTLs.

Quantitative Data

The following tables summarize the key quantitative findings related to the this compound peptide from the discovery study and subsequent research.

Table 1: Functional Activity of this compound Peptide

| Parameter | Value | Reference |

| Half-maximal lysis concentration | 10 to 100 pg/ml |

Table 2: MHC-I Binding Characteristics of this compound

| MHC Allele | Predicted Binding Affinity (IC50) | Prediction Method | Reference |

| H-2Kb | Strong Binder (Predicted) | Motif-based algorithm | |

| H-2Kb | 10.48 nM | NetMHC4.0 |

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies employed in the discovery and characterization of the this compound peptide, based on the original 1994 study by White et al.

Generation of Anti-AKR/Gross MuLV Cytotoxic T Lymphocytes (CTLs)

-

Animal Model: C57BL/6 mice were used to generate the CTLs.

-

Immunization: Mice were immunized with H-2b tumor cells that express the endogenous ecotropic MuLV.

-

In Vitro Restimulation: Spleen cells from immunized mice were restimulated in vitro with the same tumor cells to expand the population of specific CTLs.

-

CTL Line Maintenance: The resulting CTLs were maintained in culture with periodic restimulation.

Peptide Pulsing of Target Cells

-

Target Cells: EMV-negative SC.Kb fibroblast cells were used as target cells.

-

Peptide Concentration: Synthetic this compound peptide was added to the target cells at various concentrations, typically ranging from picograms to micrograms per milliliter.

-

Incubation: The peptides were incubated with the target cells for a defined period to allow for binding to the H-2Kb molecules on the cell surface.

-

Washing: Excess peptide was washed away before the addition of effector CTLs.

Cytotoxic T Lymphocyte (CTL) Assay (Chromium Release Assay)

-

Target Cell Labeling: Target cells (both peptide-pulsed and control cells) were labeled with radioactive chromium-51 (⁵¹Cr).

-

Co-culture: Labeled target cells were co-cultured with the generated anti-AKR/Gross MuLV CTLs at various effector-to-target (E:T) ratios.

-

Incubation: The co-culture was incubated for a set period (typically 4-6 hours) to allow for CTL-mediated lysis of the target cells.

-

Quantification of Lysis: The amount of ⁵¹Cr released into the supernatant from lysed target cells was measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis was calculated using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.

-

Spontaneous Release: ⁵¹Cr released from target cells in the absence of CTLs.

-

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

-

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway

The this compound peptide is presented to CTLs via the MHC class I antigen presentation pathway. This pathway is crucial for the immune surveillance of virally infected or cancerous cells.

Caption: MHC Class I presentation of the this compound peptide.

Experimental Workflow for this compound Discovery

The following diagram illustrates the logical flow of the experiments that led to the identification of this compound.

Caption: Workflow for the discovery of the this compound peptide.

Conclusion

The discovery of the this compound peptide was a landmark achievement in the field of tumor immunology. It exemplified a rational approach to epitope identification and provided a crucial tool for studying the mechanisms of T-cell-mediated anti-viral and anti-tumor immunity. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to build upon this foundational work. The continued study of such epitopes is vital for the development of next-generation immunotherapies and vaccines for the treatment of cancer and infectious diseases.

References

KSPWFTTL Amino Acid Sequence: A Technical Guide for Researchers

An In-depth Examination of the Immunodominant Epitope KSPWFTTL: Structure, Function, and Methodologies for a Murine Leukemia Virus-Derived Peptide

This technical guide provides a comprehensive overview of the this compound amino acid sequence for researchers, scientists, and drug development professionals. This compound is a significant peptide in the field of immunology, particularly in the context of cancer research and vaccine development.

Core Data Summary

The this compound peptide is an immunodominant, H-2Kb-restricted epitope derived from the p15E transmembrane envelope protein of the endogenous ecotropic murine leukemia virus (MuLV).[1][2] Its sequence is Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu. This octameric peptide plays a crucial role in the recognition by and activation of cytotoxic T lymphocytes (CTLs), which are essential for the cell-mediated immune response against viral infections and tumors.[1][2]

| Property | Description | Reference |

| Sequence | Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu (this compound) | [1] |

| Source | p15E transmembrane protein of Murine Leukemia Virus (MuLV) | |

| MHC Restriction | H-2Kb | |

| Biological Function | Immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) | |

| Therapeutic Relevance | Potential target for cancer immunotherapy and vaccine development |

Predicted Three-Dimensional Structure

While an experimentally determined crystal structure of this compound is not publicly available, a predicted three-dimensional structure was generated using the PEP-FOLD peptide structure prediction server. This model provides a plausible conformation of the peptide, which is essential for understanding its interaction with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and the T-cell receptor.

The predicted structure suggests a relatively linear conformation with specific side-chain orientations that are critical for its binding affinity and immunogenicity. The spatial arrangement of the anchor residues, which are key for the interaction with the MHC binding groove, can be visualized in this model.

Note: The following is a representation of a predicted structure and should be considered a theoretical model. Experimental validation is required for definitive structural determination.

Signaling and Functional Pathway

The primary function of the this compound peptide is to act as an antigenic epitope, initiating a cascade of events that leads to a specific cytotoxic T lymphocyte (CTL) response. This process is a cornerstone of adaptive immunity against virally infected or cancerous cells.

The signaling pathway begins with the endogenous expression of the MuLV p15E protein in an infected or tumor cell. This protein is processed by the proteasome into smaller peptides, including this compound. The this compound peptide is then transported into the endoplasmic reticulum, where it binds to the H-2Kb MHC class I molecule. The stable peptide-MHC complex is subsequently transported to the cell surface.

On the cell surface, the this compound-H-2Kb complex is presented to CD8+ T cells. T-cell receptors (TCRs) on specific CTLs that recognize this complex with high affinity will bind to it, leading to the activation of the CTL. This activation, co-stimulated by other signaling molecules, triggers the CTL to release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target cell.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound peptide.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

Objective: To chemically synthesize the this compound peptide.

Materials:

-

Fmoc-L-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) in DMF.

-

Add HOBt and DIC to the amino acid solution to pre-activate it for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Phe, Trp, Pro, Ser, Lys).

-

Final Deprotection: After coupling the last amino acid (Fmoc-Lys(Boc)-OH), perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Release

Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T cells.

Materials:

-

PVDF-membrane 96-well ELISPOT plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (SAV-AP) or Streptavidin-Horseradish Peroxidase (SAV-HRP)

-

Substrate for AP (BCIP/NBT) or HRP (AEC)

-

Spleen cells from immunized or control mice

-

This compound peptide

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Blocking solution (e.g., PBS with 1% BSA)

Procedure:

-

Plate Coating:

-

Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds.

-

Wash the plate 3 times with sterile PBS.

-

Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate 3 times with sterile PBS.

-

Block the wells with complete RPMI medium containing 10% FBS for 2 hours at 37°C.

-

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes from immunized and control mice.

-

Wash the cells and resuspend them in complete RPMI medium.

-

Add the splenocytes to the wells of the ELISPOT plate at a desired density (e.g., 2 x 10^5 cells/well).

-

Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

-

Include negative control wells (cells only, no peptide) and positive control wells (cells with a mitogen like Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection:

-

Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-mouse IFN-γ detection antibody diluted in blocking solution and incubate for 2 hours at room temperature.

-

Wash the plate 5 times with PBST.

-

Add SAV-AP or SAV-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate 5 times with PBST.

-

-

Spot Development:

-

Add the appropriate substrate (BCIP/NBT or AEC) to the wells.

-

Monitor spot development and stop the reaction by washing the plate with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

-

Cytotoxic T Lymphocyte (CTL) Cytotoxicity Assay

Objective: To measure the ability of this compound-specific CTLs to kill target cells presenting the peptide.

Materials:

-

Effector cells: this compound-specific CTLs (generated by in vitro stimulation or isolated from immunized mice).

-

Target cells: H-2Kb positive cell line (e.g., RMA-S or EL4 cells).

-

This compound peptide.

-

Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or granzyme B release).

-

96-well V-bottom plates.

-

Complete RPMI-1640 medium.

-

Gamma counter (for 51Cr release assay) or plate reader (for colorimetric assays).

Procedure (51Cr Release Assay):

-

Target Cell Labeling and Peptide Pulsing:

-

Label the target cells with 51Cr by incubating them with sodium chromate for 1-2 hours at 37°C.

-

Wash the labeled target cells 3 times with medium to remove excess 51Cr.

-

Pulse one aliquot of the labeled target cells with the this compound peptide (1-10 µg/mL) for 1 hour at 37°C.

-

Leave another aliquot of labeled target cells unpulsed as a negative control.

-

-

Co-culture:

-

Plate the labeled and peptide-pulsed (or unpulsed) target cells in a 96-well V-bottom plate at a constant number (e.g., 1 x 10^4 cells/well).

-

Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Set up control wells for spontaneous release (target cells only) and maximum release (target cells with a detergent like Triton X-100).

-

Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

-

-

Measurement of 51Cr Release:

-

After incubation, centrifuge the plate.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion

The this compound peptide is a well-characterized immunodominant epitope that serves as a valuable tool for studying T-cell responses in the context of murine leukemia virus infection and cancer immunology. This technical guide provides a foundational understanding of its properties, a predicted structure for in silico analysis, and detailed protocols for its synthesis and functional characterization. The methodologies outlined herein are essential for researchers aiming to investigate the role of this and other peptide epitopes in immunity and to develop novel immunotherapeutic strategies.

References

An In-depth Technical Guide on the p15E Transmembrane Protein and its Immunodominant Epitope KSPWFTTL

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retroviral transmembrane protein p15E is a critical component of the viral envelope, playing a multifaceted role in the viral life cycle and the host's immune response. A significant body of research has identified p15E as a potent immunosuppressive agent, contributing to the pathogen's ability to evade immune surveillance. This technical guide provides a comprehensive overview of the p15E protein, with a particular focus on its interaction with the host immune system and the immunodominant cytotoxic T-lymphocyte (CTL) epitope, KSPWFTTL. We will delve into the molecular mechanisms of p15E-induced immunosuppression, present quantitative data on its immunological interactions, and provide detailed experimental protocols for key assays. Furthermore, this guide will feature visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target.

Introduction to p15E and its Immunosuppressive Functions

The p15E protein is a transmembrane subunit of the envelope glycoprotein complex of various retroviruses, including murine leukemia viruses (MuLVs).[1][2] It is well-established that p15E possesses a distinct immunosuppressive domain (ISD) that contributes to the virus's ability to persist in the host.[3][4] This immunosuppressive activity is a key factor in the pathogenesis of retroviral infections and has also been implicated in the progression of certain cancers where p15E-related proteins are expressed.[5]

The immunosuppressive effects of p15E are pleiotropic, affecting various arms of the immune system. Studies have demonstrated that p15E can inhibit the proliferation of lymphocytes, interfere with monocyte and macrophage function, and modulate the production of cytokines. A synthetic peptide, CKS-17, derived from a conserved region of p15E, has been shown to suppress lymphocyte proliferation induced by both T-cell receptor (TCR) and interleukin-2 (IL-2) stimulation, suggesting interference with shared signaling pathways.

The this compound Epitope: A Key Target for Cytotoxic T Lymphocytes

Within the p15E protein, the amino acid sequence this compound has been identified as an immunodominant, H-2Kb-restricted epitope. This means that cytotoxic T lymphocytes (CTLs) from mice with the H-2Kb major histocompatibility complex (MHC) haplotype can recognize this peptide when it is presented on the surface of infected or cancerous cells. This recognition triggers the CTLs to kill the target cells, representing a critical mechanism of anti-viral and anti-tumor immunity. The this compound epitope has been extensively used as a tool to study CTL responses and as a target for the development of cancer vaccines.

Quantitative Data on p15E and this compound Interactions

The interaction between CTLs and target cells presenting the this compound peptide is highly efficient. Quantitative analysis of CTL-mediated lysis of target cells sensitized with the this compound peptide has demonstrated that half-maximal lysis can be achieved at peptide concentrations as low as 10 to 100 pg/ml. This high sensitivity underscores the potent immunogenicity of this epitope.

| Parameter | Value | Reference |

| This compound Concentration for Half-Maximal CTL Lysis | 10 - 100 pg/ml |

Signaling Pathways Modulated by p15E

The precise molecular mechanisms underlying p15E-induced immunosuppression are still under investigation. However, evidence points towards the interference with key signaling pathways within immune cells. It is hypothesized that p15E, through its immunosuppressive domain, interacts with components of the T-cell receptor (TCR) signaling complex and downstream pathways. One proposed mechanism involves the inhibition of Protein Kinase C (PKC), a critical enzyme in T-cell activation. Additionally, p15E may modulate cyclic AMP (cAMP) levels and interfere with the NF-κB signaling pathway, both of which are crucial for lymphocyte activation and cytokine production.

Below is a conceptual diagram illustrating the potential points of interference by p15E in the T-cell activation signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study p15E and its interaction with the immune system.

Chromium Release Assay for CTL Cytotoxicity

This assay is a classic method to measure the lytic activity of cytotoxic T lymphocytes.

Principle: Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant and can be quantified.

Protocol:

-

Target Cell Preparation:

-

Culture target cells (e.g., RMA-S or T2 cells) that are compatible with the H-2Kb restriction of the this compound peptide.

-

Harvest and wash the cells in a suitable buffer (e.g., RPMI 1640 with 5% FBS).

-

Resuspend the cells at a concentration of 1 x 10⁷ cells/mL.

-

Add 100 µCi of ⁵¹Cr (as sodium chromate) per 1 x 10⁷ cells.

-

Incubate for 60-90 minutes at 37°C in a CO₂ incubator, with occasional mixing.

-

Wash the labeled target cells three times with a large volume of media to remove excess ⁵¹Cr.

-

Resuspend the cells at a final concentration of 1 x 10⁵ cells/mL.

-

-

Peptide Sensitization:

-

Prepare serial dilutions of the this compound peptide in culture medium.

-

Add 50 µL of the labeled target cell suspension to each well of a 96-well V-bottom plate.

-

Add 50 µL of the peptide dilutions to the respective wells.

-

Incubate for 30-60 minutes at 37°C to allow for peptide binding to MHC molecules.

-

-

Effector Cell Co-culture:

-

Prepare effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

-

Add 100 µL of the effector cell suspension to the wells containing the peptide-sensitized target cells.

-

For controls, include wells for:

-

Spontaneous release: Target cells with media only.

-

Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

-

-

-

Incubation and Harvesting:

-

Centrifuge the plate at low speed (e.g., 50 x g) for 3 minutes to initiate cell contact.

-

Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

-

After incubation, centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

-

Quantification:

-

Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Enzyme-Linked Immunosorbent Assay (ELISA) for p15E Detection

This protocol describes a sandwich ELISA for the quantification of p15E in biological samples.

Principle: A capture antibody specific for p15E is coated onto a microplate. The sample containing p15E is added, followed by a detection antibody that is conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of p15E present.

Protocol:

-

Plate Coating:

-

Dilute a capture anti-p15E monoclonal antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

-

Add 100 µL of the antibody solution to each well of a 96-well high-binding microplate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of a p15E protein standard.

-

Prepare dilutions of the biological samples to be tested.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate four times with wash buffer.

-

Dilute a biotinylated detection anti-p15E antibody in blocking buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate four times with wash buffer.

-

Dilute streptavidin-horseradish peroxidase (HRP) in blocking buffer.

-

Add 100 µL of the diluted streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Development:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of a TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

-

Stopping the Reaction and Reading:

-

Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of p15E in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion and Future Directions

The p15E transmembrane protein and its immunodominant epitope this compound represent a fascinating and clinically relevant area of research. The immunosuppressive properties of p15E highlight a key mechanism of viral and tumor immune evasion, making it a promising target for therapeutic intervention. The development of monoclonal antibodies that neutralize p15E activity has shown promise in preclinical models. Furthermore, the this compound peptide continues to be a valuable tool for monitoring anti-tumor immune responses and for the design of novel cancer vaccines. Future research should focus on further elucidating the precise molecular interactions of the p15E immunosuppressive domain with host cell signaling pathways. A deeper understanding of these mechanisms will be crucial for the development of more effective and targeted therapies for retroviral infections and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Immunosuppressive activity of the retroviral envelope protein P 15E and its possible relationship to neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunotherapy with monoclonal antibodies directed against the immunosuppressive domain of p15E inhibits tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Endogenous Retrovirus Vaccine Encoding an Envelope with a Mutated Immunosuppressive Domain in Combination with Anti-PD1 Treatment Eradicates Established Tumours in Mice [mdpi.com]

- 5. Immunotherapy with monoclonal antibodies directed against the immunosuppressive domain of p15E inhibits tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KSPWFTTL in Murine Leukemia Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octapeptide KSPWFTTL, a critical component of the murine leukemia virus (MLV) envelope protein. We will delve into its core functions, the experimental methodologies used to elucidate its role, and its significance in the context of immunology and potential therapeutic applications.

Executive Summary

The peptide this compound is an immunodominant, H-2Kb-restricted cytotoxic T-lymphocyte (CTL) epitope derived from the p15E transmembrane (TM) subunit of the murine leukemia virus envelope (Env) protein. Its primary and most well-characterized role is in the host's immune surveillance of MLV-infected cells. By being presented on the surface of infected cells by MHC class I molecules, this compound serves as a critical target for recognition and subsequent elimination by virus-specific CTLs. This function has significant implications for understanding retroviral pathogenesis and for the development of novel immunotherapies and vaccines against retroviral infections and associated cancers.

The p15E Transmembrane Protein: The Origin of this compound

The this compound peptide is an integral part of the p15E protein, the transmembrane component of the MLV Env glycoprotein complex. The Env protein is essential for viral entry into host cells and is a major target for the host immune response. The p15E protein itself is a multifunctional domain containing several key regions:

-

Fusion Peptide: Located at the N-terminus, this hydrophobic region is crucial for the fusion of the viral and cellular membranes, a critical step in viral entry.

-

Immunosuppressive Domain (ISD): This conserved region is known to dampen the host's immune response, potentially aiding the virus in evading immune clearance.

-

Transmembrane Domain: This region anchors the Env protein complex in the viral or infected cell membrane.

-

Cytoplasmic Tail: The intracellular portion of p15E is involved in viral assembly and maturation. A key feature of the cytoplasmic tail is the R peptide, a 16-amino acid sequence that is cleaved by the viral protease during virion maturation. This cleavage is essential for activating the fusogenic potential of the Env protein.

The this compound epitope is located within the ectodomain of the p15E protein. Current sequence analysis of various MLV strains, including the AKR623 isolate where this compound was first identified at residues 604-611, indicates that this peptide does not lie within the N-terminal fusion peptide or the well-characterized immunosuppressive domain. Its location suggests that its primary role is indeed related to immune recognition rather than direct involvement in the mechanics of membrane fusion or immunosuppression.

Quantitative Data on this compound Function

The biological activity of the this compound peptide has been quantified in various immunological assays. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Experimental Context | Reference |

| Half-maximal lysis by CTLs | 10 to 100 pg/ml | Sensitization of target cells (SC.Kb) for lysis by anti-AKR/Gross MuLV cytotoxic T lymphocytes. | [1] |

| MHC-I Binding Affinity (Predicted) | 10.48 nM | Predicted binding affinity of the this compound peptide to the H-2Kb MHC class I molecule. |

Experimental Protocols

The characterization of the this compound peptide has relied on a set of core immunological and virological techniques. Detailed methodologies for key experiments are provided below.

Peptide Synthesis and Purification

Synthetic peptides are essential for a wide range of immunological assays, including CTL stimulation and MHC binding assays.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Leucine in the case of this compound).

-

Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (Threonine, Threonine, Phenylalanine, Tryptophan, Serine, Proline, Lysine).

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.

Cytotoxic T-Lymphocyte (CTL) Assay

The chromium release assay is a classic method to measure the ability of CTLs to kill target cells presenting a specific epitope.

Protocol: 51Cr Release Assay

-

Target Cell Preparation: Culture a suitable target cell line that expresses the H-2Kb MHC class I molecule (e.g., SC.Kb cells).

-

Peptide Pulsing: Incubate the target cells with varying concentrations of the synthetic this compound peptide to allow for binding to the MHC-I molecules on the cell surface.

-

Radiolabeling: Label the peptide-pulsed target cells with 51Cr (sodium chromate).

-

Effector Cell Preparation: Isolate spleen cells from mice immunized with MLV or an MLV-associated tumor. Co-culture these spleen cells with irradiated, virus-expressing tumor cells to generate effector CTLs specific for viral antigens, including this compound.

-

Co-culture: Mix the 51Cr-labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for CTL-mediated killing.

-

Harvesting and Measurement: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release:51Cr released in the presence of CTLs.

-

Spontaneous Release:51Cr released from target cells in the absence of CTLs.

-

Maximum Release:51Cr released from target cells lysed with a detergent.

-

Visualizing the Role of this compound

Diagrams illustrating key processes related to this compound provide a clearer understanding of its biological context.

References

The Immunogenicity of KSPWFTTL: A Technical Guide for Researchers

An In-depth Analysis of a Potent Viral Epitope for Cancer Immunotherapy

The KSPWFTTL peptide, an octameric sequence of Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu, has emerged as a significant focus in the field of cancer immunotherapy. This immunodominant epitope, derived from the p15E transmembrane envelope protein of the endogenous ecotropic murine leukemia virus (MuLV), is a powerful tool for eliciting cytotoxic T lymphocyte (CTL) responses against tumor cells. This technical guide provides a comprehensive overview of the immunogenicity of the this compound epitope, detailing its mechanism of action, experimental validation, and the underlying signaling pathways it activates. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer vaccines and T-cell-based therapies.

Core Concepts: this compound and its Immunological Significance

This compound is recognized by the murine major histocompatibility complex (MHC) class I molecule H-2Kb.[1] This peptide-MHC complex (pMHC) is then presented on the surface of tumor cells, acting as a beacon for CTLs. The recognition of this complex by specific T-cell receptors (TCRs) on CD8+ T cells triggers a cascade of events leading to the targeted destruction of the cancer cell. A key finding in the initial characterization of this epitope was its ability to restore the susceptibility of a tumor cell line, previously resistant to anti-AKR/Gross MuLV CTLs, to lysis.[1] This demonstrated the crucial role of this specific epitope in immune recognition and tumor clearance.

Quantitative Analysis of this compound Immunogenicity

The potency of an epitope is determined by its ability to elicit a robust and specific immune response. The immunogenicity of this compound has been quantified through various in vitro and in vivo assays.

Cytotoxic T Lymphocyte (CTL) Lysis Assays

CTL assays are a cornerstone for evaluating the effectiveness of an epitope in inducing a cell-killing response. The seminal work on this compound demonstrated its remarkable potency in sensitizing target cells for lysis by anti-AKR/Gross MuLV CTLs.

| Assay | Target Cells | Effector Cells | Peptide Concentration for Half-Maximal Lysis | Reference |

| 51Cr Release Assay | SC.Kb fibroblast cells | Anti-AKR/Gross MuLV CTLs | 10 - 100 pg/ml | [1] |

Table 1: Quantitative data from CTL lysis assays demonstrating the potency of the this compound epitope.

Interferon-Gamma (IFN-γ) ELISpot Assays

| Assay | Stimulation | Measured Cytokine | Expected Outcome |

| IFN-γ ELISpot | This compound peptide | IFN-γ | Increased number of spot-forming cells (SFCs) in immunized vs. control groups |

Table 2: Expected quantitative outcomes from IFN-γ ELISpot assays for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to characterize the immunogenicity of the this compound epitope.

In Vitro CTL Lysis Assay (51Cr Release Assay)

This assay measures the ability of CTLs to lyse target cells presenting the this compound epitope.

1. Target Cell Preparation:

- Culture target cells (e.g., SC.Kb fibroblasts) to a sufficient density.

- Label the target cells with 51Cr by incubating them with Na251CrO4.

- Wash the cells to remove excess unincorporated 51Cr.

- Pulse the labeled target cells with varying concentrations of the this compound peptide (e.g., from 1 pg/ml to 1 µg/ml) for 1 hour at 37°C.

- Wash the cells to remove unbound peptide.

2. Effector Cell Preparation:

- Generate anti-AKR/Gross MuLV CTLs by immunizing C57BL/6 mice with syngeneic tumor cells expressing the virus.

- Isolate splenocytes from immunized mice and co-culture them with irradiated tumor cells to expand the CTL population in vitro.

3. Co-culture and Lysis Measurement:

- Co-culture the 51Cr-labeled, peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

- Incubate the co-culture for 4-6 hours at 37°C.

- Centrifuge the plates and collect the supernatant.

- Measure the amount of 51Cr released into the supernatant using a gamma counter.

4. Calculation of Specific Lysis:

- Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

- Experimental Release: 51Cr released in the presence of CTLs.

- Spontaneous Release: 51Cr released from target cells in the absence of CTLs.

- Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).

In Vivo Tumor Challenge Model

This model assesses the ability of a this compound-based vaccine to protect against tumor growth in a living organism.

1. Animal Model:

- Use C57BL/6 mice, which are syngeneic to the H-2Kb MHC class I molecule that presents the this compound epitope.

2. Vaccine Formulation and Administration:

- Prepare the vaccine by emulsifying the this compound peptide in an adjuvant (e.g., Complete Freund's Adjuvant for the initial immunization and Incomplete Freund's Adjuvant for subsequent boosts).

- Immunize mice subcutaneously or intraperitoneally with the vaccine formulation.

- Administer booster immunizations at specified intervals (e.g., every 2 weeks).

3. Tumor Cell Challenge:

- Inject a tumorigenic dose of a syngeneic tumor cell line (e.g., a variant that does not express the endogenous p15E but can be made susceptible to lysis by pulsing with this compound) subcutaneously into the flank of both vaccinated and control (adjuvant only) mice.

4. Monitoring Tumor Growth and Survival:

- Measure tumor volume regularly using calipers.

- Monitor the survival of the mice over time.

- Compare tumor growth and survival rates between the vaccinated and control groups to determine the protective efficacy of the this compound vaccine.

Signaling Pathways and Experimental Workflows

The recognition of the this compound-Kb complex by a specific TCR on a CD8+ T cell initiates a complex intracellular signaling cascade, culminating in the activation of the T cell's effector functions.

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the general TCR signaling pathway activated upon pMHC recognition.

References

An In-depth Technical Guide on the KSPWFTTL Peptide's Mechanism of Action in CTL Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the KSPWFTTL peptide, its mechanism of action in eliciting a cytotoxic T lymphocyte (CTL) response, and its application in preclinical cancer immunotherapy research.

Introduction to this compound

The peptide this compound is an immunodominant, H-2Kb-restricted octameric peptide derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV) AKR623.[1] It has been identified as a key epitope recognized by anti-AKR/Gross MuLV cytotoxic T lymphocytes.[1] In the context of cancer immunology, this compound serves as a tumor-associated antigen (TAA) and has been utilized as a model antigen in preclinical studies, particularly in mouse models of head and neck squamous cell carcinoma (HNSCC), to evaluate and compare T cell responses to different tumor antigens.[2]

Mechanism of Action in CTL Response

The primary mechanism by which this compound elicits a CTL response involves its presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or tumor cells, leading to the activation of antigen-specific CD8+ T cells.

2.1. Antigen Processing and Presentation:

The presentation of the this compound peptide is dependent on the transporter associated with antigen processing (TAP).[3] Endogenously synthesized viral or tumor proteins containing the this compound sequence are processed by the proteasome in the cytoplasm. The resulting peptide fragments, including this compound, are then transported into the endoplasmic reticulum (ER) by the TAP complex.[3] Within the ER, this compound binds to the H-2Kb MHC class I molecule. This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.

A closely related peptide, RSPWFTTL, from the Friend/Moloney/Rauscher (FMR) MuLV, is not immunogenic in C57BL/6 mice. This difference in immunogenicity is attributed to TAP-dependent tolerance induction to the RSPWFTTL peptide, as mRNA encoding RSPWFTTL is expressed in the thymus and spleen of these mice, leading to the deletion or silencing of RSPWFTTL-specific CTLs. In contrast, this compound is not expressed endogenously, and therefore, CTLs capable of recognizing it are not deleted and can mount a vigorous response upon encountering the peptide.

2.2. CTL Recognition and Activation:

Once the this compound-H-2Kb complex is displayed on the cell surface, it can be recognized by the T cell receptor (TCR) of CD8+ CTLs. This recognition, along with co-stimulatory signals, triggers the activation of the CTLs. Activated CTLs then execute their effector functions, which include the release of cytotoxic granules containing perforin and granzymes, leading to the lysis of the target cell. The this compound peptide is considered immunogenic as it can stimulate the in vitro generation of an anti-AKR/Gross MuLV CTL response from tumor-primed C57BL/6 responder spleen cells.

Quantitative Data

The following tables summarize the key quantitative data related to the this compound peptide's interaction with the immune system.

Table 1: Binding Affinity and Lysis Concentration

| Parameter | Value | Source |

| Predicted MHC-I (H-2Kb) Binding Affinity | 10.48 nM | |

| Half-maximal Lysis Concentration | 10 to 100 pg/ml |

Table 2: In Vivo T Cell Response Data (MOC22 Tumor Model)

| Assay | Antigen | Result | Source |

| ELISPOT | mICAM1 (TVYNFSAL) | Positive | |

| ELISPOT | p15E (this compound) | Positive | |

| MHC-I Tetramer Staining | mICAM1 | Positive | |

| MHC-I Tetramer Staining | p15E | Positive |

Note: The ELISPOT and MHC-I tetramer staining results for this compound were compared to another peptide, mICAM1, and both validated the presence of antigen-specific CD8+ T cells.

Experimental Protocols

Detailed methodologies for key experiments involving the this compound peptide are outlined below.

4.1. Peptide Synthesis and Vaccination:

-

Peptide Synthesis: The this compound peptide is synthesized and dissolved in DMSO at a concentration of 10 mM and stored at -20°C.

-

Vaccination Protocol: For vaccination studies, 50 µg of a synthetic long peptide (SLP) containing the this compound epitope and 100 µg of poly(I:C) adjuvant are mixed with 100 µl of sterile 0.9% NaCl. The mixture is then injected subcutaneously at the base of the tail in mice.

4.2. CTL Lysis Assay:

-

Target Cell Preparation: EMV-negative SC.Kb cells are used as target cells. The synthesized this compound peptide is bound to these cells.

-

Effector Cells: Anti-AKR/Gross MuLV CTLs are used as effector cells.

-

Assay: The peptide-pulsed SC.Kb target cells are assayed for lysis by the anti-AKR/Gross MuLV CTLs. Unlabeled this compound-pulsed target cells are also used in competition assays with radiolabeled SC.Kb/623 targets to demonstrate the dominance of the this compound epitope.

4.3. Enzyme-Linked Immunosorbent (ELISA) Assay:

-

Cell Preparation: Freshly harvested mouse splenocytes are plated at 1 x 10^6 cells/well in a 96-well plate.

-

Peptide Stimulation: 65 µL of T cell medium (without IL-2) containing 1 µM of the this compound peptide is added to the wells.

-

Cytokine Measurement: The assay is performed using a mouse IFN-γ Quantikine ELISA kit according to the manufacturer's instructions to measure the production of IFN-γ by the stimulated splenocytes.

4.4. ELISPOT Assay:

-

Cell Stimulation: Freshly harvested mouse splenocytes (1 x 10^6 cells/well) are stimulated with 1 µM of the this compound peptide.

-

Assay Performance: The ELISPOT assay is performed to quantify the number of IFN-γ secreting, antigen-specific CD8+ T cells.

Conclusion

The this compound peptide is a well-characterized, immunodominant viral epitope that serves as a valuable tool in cancer immunotherapy research. Its mechanism of action is centered on TAP-dependent processing and presentation via the MHC class I molecule H-2Kb, leading to the robust activation of cytotoxic T lymphocytes. The availability of quantitative data and established experimental protocols makes this compound a reliable model antigen for studying T cell responses and for the preclinical evaluation of novel cancer vaccine strategies.

References

- 1. An immunodominant Kb-restricted peptide from the p15E transmembrane protein of endogenous ecotropic murine leukemia virus (MuLV) AKR623 that restores susceptibility of a tumor line to anti-AKR/Gross MuLV cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Naturally Occurring TAP-Dependent Specific T-Cell Tolerance for a Variant of an Immunodominant Retroviral Cytotoxic T-Lymphocyte Epitope - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the H-2Kb Restriction of the KSPWFTTL Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octapeptide KSPWFTTL, derived from the p15E transmembrane protein of the murine leukemia virus (MuLV), is a well-characterized, immunodominant epitope restricted by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. This complex is a critical target for cytotoxic T lymphocytes (CTLs) in the context of retroviral infection and cancer immunotherapy. This technical guide provides a comprehensive overview of the molecular and cellular interactions governing the H-2Kb restriction of the this compound peptide. It details the structural basis of this specific peptide-MHC interaction, summarizes quantitative and qualitative binding data, and presents detailed protocols for key immunological assays. Furthermore, this guide illustrates the downstream signaling events and experimental workflows through Graphviz diagrams, offering a valuable resource for researchers in immunology and drug development.

Introduction

The presentation of viral or tumor-associated peptides by MHC class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of infected or malignant cells by CD8+ cytotoxic T lymphocytes. The H-2Kb molecule is a key murine MHC class I allomorph that plays a crucial role in presenting antigenic peptides to the T-cell repertoire in C57BL/6 mice, a widely used model in immunological research. The this compound peptide has been identified as a dominant epitope in the anti-MuLV immune response, capable of sensitizing target cells for lysis by CTLs at very low concentrations. Understanding the precise nature of the this compound-H-2Kb interaction is pivotal for the design of peptide-based vaccines and immunotherapies.

The this compound-H-2Kb Interaction

Peptide Sequence and H-2Kb Binding Motif

The H-2Kb molecule preferentially binds octameric peptides, and its binding groove contains specific pockets that accommodate peptide side chains. The established binding motif for H-2Kb typically requires a phenylalanine (F) or tyrosine (Y) at position 5 (P5) and a leucine (L) or other aliphatic amino acid at the C-terminus (P8). The this compound peptide conforms to this motif with a Phenylalanine at P5 and a Leucine at P8.

Quantitative Binding Data

| Peptide Sequence | MHC Allele | Predicted IC50 (nM) | Functional Assay Data |

| This compound | H-2Kb | 10.48 (NetMHCpan) | Half-maximal lysis of target cells at 10-100 pg/ml |

Table 1: Binding characteristics of the this compound peptide to H-2Kb.

The low picogram-per-milliliter concentrations required for CTL-mediated lysis underscore the high efficiency of presentation and recognition of this peptide, which is indicative of a stable peptide-MHC complex.

T-Cell Recognition and Signaling Pathway

The recognition of the this compound-H-2Kb complex by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.

KSPWFTTL: An In-Depth Technical Guide on a Promising Tumor-Associated Antigen

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer immunology, the identification of tumor-associated antigens (TAAs) that can elicit a robust and specific anti-tumor immune response is paramount for the development of effective immunotherapies. KSPWFTTL, an octapeptide with the sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu, has emerged as a significant TAA with potent immunogenic properties. This technical guide provides a comprehensive overview of this compound, including its origins, immunobiology, and the methodologies used to study its function, intended to serve as a valuable resource for researchers and professionals in the field of cancer immunotherapy.

This compound is an immunodominant, H-2Kb-restricted peptide derived from the p15E transmembrane protein of an endogenous ecotropic murine leukemia virus (MuLV).[1] Its significance lies in its ability to be recognized by cytotoxic T lymphocytes (CTLs), making it a compelling target for cancer vaccines and adoptive T-cell therapies.

Quantitative Data on this compound Immunogenicity

The immunogenic potential of this compound has been quantified in several key studies. The following tables summarize the available quantitative data, providing a clear comparison of its efficacy in eliciting anti-tumor immune responses.

| Parameter | Value | Cell Line/Model | Source |

| Half-Maximal Lysis | 10 - 100 pg/ml | SC.Kb target cells sensitized with this compound | [1] |

| Predicted MHC-I Binding Affinity (H-2Kb) | 10.48 nM | In silico prediction (NetMHC4.0) | [2] |

| Tetramer-Positive CD8+ T Cells | Average of 12.59% of CD8+ TILs | MOC22 tumor-infiltrating lymphocytes (TILs) | [2] |

| IFN-γ and TNFα production by CD8+ TILs | Visually elevated percentage of IFNγ+TNFα+ cells upon stimulation | MC38 tumor-infiltrating lymphocytes (TILs) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used to characterize the immunological function of this compound.

Chromium-51 Release Assay for CTL Cytotoxicity

This assay measures the ability of this compound-specific CTLs to lyse target cells presenting the peptide.

Materials:

-

Target cells (e.g., SC.Kb or other H-2Kb expressing cell line)

-

Effector CTLs (generated by in vitro or in vivo stimulation with this compound)

-

This compound peptide (10 µg/ml stock solution)

-

Sodium Chromate (⁵¹Cr)

-

RPMI 1640 medium with 10% Fetal Bovine Serum (R10)

-

96-well round-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Harvest 1-1.5 million target cells per target group.

-

Resuspend the cells in a small volume of R10 medium.

-

Add 50 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.

-

-

Peptide Pulsing:

-

After labeling, wash the target cells three times with cold R10 medium.

-

Resuspend the cells to a concentration of 1 x 10⁵ cells/ml.

-

Add this compound peptide to a final concentration of 10 µg/ml and incubate for 1 hour at 37°C.

-

-

Co-culture:

-

Plate 100 µl of the peptide-pulsed, ⁵¹Cr-labeled target cells into a 96-well round-bottom plate.

-

Add effector CTLs at various effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with 5% Triton X-100).

-

-

Incubation and Harvesting:

-

Incubate the plate for 4 hours at 37°C.

-

After incubation, centrifuge the plate and harvest 30 µl of the supernatant from each well.

-

-

Data Analysis:

-

Measure the radioactivity (counts per minute, CPM) in the supernatants using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

In Vitro Stimulation of this compound-Specific CTLs

This protocol describes the in vitro expansion of CTLs that are specific for the this compound peptide.

Materials:

-

Splenocytes from a C57BL/6 mouse (syngeneic to H-2Kb)

-

This compound peptide (1 µM working solution)

-

Complete T-cell medium (e.g., RPMI 1640 with 10% FBS, 2-mercaptoethanol, and IL-2)

-

Antigen-presenting cells (APCs), such as irradiated splenocytes or dendritic cells

-

24-well plates

Protocol:

-

Preparation of Responder and Stimulator Cells:

-

Isolate splenocytes from a C57BL/6 mouse to serve as the source of responder T cells.

-

Prepare APCs. If using splenocytes, irradiate them to prevent proliferation.

-

-

Peptide Pulsing of APCs:

-

Incubate the APCs with 1 µM of this compound peptide for 1-2 hours at 37°C.

-

-

Co-culture:

-

Co-culture the responder splenocytes with the peptide-pulsed APCs in a 24-well plate at a suitable responder-to-stimulator ratio (e.g., 10:1).

-

Culture the cells in complete T-cell medium supplemented with a low concentration of IL-2 (e.g., 10 U/ml).

-

-

Restimulation and Expansion:

-

After 5-7 days, restimulate the cultures with fresh peptide-pulsed APCs and a higher concentration of IL-2 (e.g., 50 U/ml).

-

Continue this restimulation cycle every 7-10 days to expand the population of this compound-specific CTLs.

-

-

Assessment of Specificity:

-

The specificity of the expanded CTLs can be confirmed using a chromium release assay with target cells pulsed with this compound versus control peptides, or by flow cytometry using this compound-H-2Kb tetramers.

-

IFN-γ ELISPOT Assay

This assay quantifies the number of this compound-specific T cells that secrete IFN-γ upon antigen recognition.

Materials:

-

96-well ELISPOT plates pre-coated with anti-IFN-γ antibody

-

Splenocytes or purified T cells from immunized or tumor-bearing mice

-

This compound peptide (1 µg/mL working solution)

-

Detection antibody (biotinylated anti-IFN-γ)

-

Streptavidin-alkaline phosphatase conjugate

-

Substrate solution (e.g., BCIP/NBT)

-

ELISPOT reader

Protocol:

-

Cell Plating:

-

Plate splenocytes or purified T cells in the pre-coated ELISPOT wells at a predetermined density (e.g., 2 x 10⁵ cells/well).

-

-

Antigen Stimulation:

-

Add this compound peptide to the wells at a final concentration of 1 µg/mL.

-

Include negative control wells (no peptide) and positive control wells (e.g., with a mitogen like Concanavalin A).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Detection:

-

Wash the plates and add the biotinylated anti-IFN-γ detection antibody.

-

After incubation and washing, add the streptavidin-alkaline phosphatase conjugate.

-

Finally, add the substrate solution and incubate until spots develop.

-

-

Analysis:

-

Wash the plate, allow it to dry, and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs related to this compound, the following diagrams are provided in Graphviz DOT language.

MHC Class I Antigen Presentation Pathway for this compound

This diagram illustrates the intracellular processing of the p15E viral protein and the presentation of the this compound peptide on the cell surface via the MHC class I pathway.

Caption: MHC Class I presentation of the this compound peptide.

T-Cell Receptor (TCR) Signaling Cascade upon this compound Recognition

This diagram outlines the key signaling events initiated within a cytotoxic T lymphocyte upon recognition of the this compound-MHC I complex.

Caption: TCR signaling cascade upon this compound recognition.

Experimental Workflow for Assessing this compound Immunogenicity

References

- 1. Regulatory T cell control of systemic immunity and immunotherapy response in liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]

An In-depth Technical Guide on Early Studies of KSPWFTTL and Immune Recognition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide KSPWFTTL has been a subject of immunological research for its role as a potent epitope in eliciting cytotoxic T lymphocyte (CTL) responses. This technical guide provides a comprehensive overview of the early studies on this compound, focusing on its immune recognition, the experimental methodologies used to characterize its function, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Core Concepts of this compound Immune Recognition

This compound is an immunodominant, H-2K^b^-restricted octapeptide derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV) AKR623.[1] Early research identified this peptide as a key target for anti-AKR/Gross MuLV cytotoxic T lymphocytes.[1] The immune system, specifically CTLs, recognizes the this compound peptide when it is presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This recognition is a critical step in the adaptive immune response against viral infections and tumors expressing this antigen.

A closely related peptide, RSPWFTTL, which is expressed by Friend/Moloney/Rauscher (FMR) MuLV, is not immunogenic in C57BL/6 mice.[2] This lack of response is attributed to a TAP-dependent tolerance mechanism, highlighting the specificity of the immune recognition of this compound.[2]

Quantitative Data on this compound Immunogenicity

The immunogenicity of this compound has been quantified through various immunological assays. The following tables summarize key quantitative data from early and subsequent studies.

| Parameter | Value | Reference |

| MHC-I Binding Affinity | ||

| Predicted Affinity to H-2K^b^ (NetMHC4.0) | 10.48 nM | [3] |

| CTL Recognition | ||

| Half-maximal lysis by anti-AKR/Gross MuLV CTL | 10 - 100 pg/ml |

| Assay | Experimental Condition | Result | Reference |

| ELISPOT | MOC22 tumor-infiltrating lymphocytes (TILs) stimulated with this compound peptide | Significant IFN-γ production | |

| Intracellular Cytokine Staining (ICS) | Peripheral blood from mice vaccinated with this compound mimotopes, stimulated with this compound | ~5% of CD8+ T cells reactive to p15E | |

| Tetramer Staining | MOC22 TILs stained with p15E MHC-I tetramer | A distinct population of tetramer-positive CD8+ T cells |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used in the study of this compound.

Cytotoxic T Lymphocyte (CTL) Cytotoxicity Assay

This assay measures the ability of CTLs to kill target cells presenting the this compound peptide.

a. Preparation of Target Cells:

-

Culture a suitable target cell line that expresses the H-2K^b^ MHC class I molecule (e.g., RMA-S or SC.K^b^).

-

Incubate the target cells with varying concentrations of the this compound peptide (e.g., from 1 pg/ml to 1 µg/ml) for 1-2 hours at 37°C to allow for peptide binding to MHC-I molecules.

-

Label the peptide-pulsed target cells with a release agent, such as ^51^Cr (sodium chromate), for 1 hour at 37°C.

-

Wash the labeled target cells three times with culture medium to remove excess peptide and label.

b. Co-culture with Effector Cells:

-

Isolate effector CTLs from immunized mice or from in vitro stimulation cultures.

-

Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well round-bottom plate.

-

Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubate the plate for 4-6 hours at 37°C.

c. Measurement of Cytotoxicity:

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of released label in the supernatant using a gamma counter (for ^51^Cr).

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

ELISPOT (Enzyme-Linked Immunospot) Assay

This assay quantifies the number of this compound-specific, cytokine-producing T cells.

a. Plate Coating:

-

Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

-

Wash the plate with sterile PBS and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

b. Cell Incubation:

-

Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control animals.

-

Add the cells to the coated wells at a density of 2x10^5^ to 5x10^5^ cells per well.

-

Stimulate the cells with the this compound peptide (typically at 1-10 µg/ml).

-

Include a negative control (cells with medium only) and a positive control (cells with a mitogen like Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

c. Detection and Visualization:

-

Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.

-

Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP).

-

Stop the reaction when distinct spots emerge by washing with water.

-

Air-dry the plate and count the spots using an ELISPOT reader.

MHC-I Tetramer Staining and Flow Cytometry

This technique identifies and quantifies this compound-specific T cells based on their T-cell receptor (TCR) specificity.

a. Cell Preparation:

-

Prepare a single-cell suspension from spleen, lymph nodes, or peripheral blood.

-

Count the cells and adjust the concentration to 1x10^7^ cells/ml.

b. Staining:

-

Add a phycoerythrin (PE) or allophycocyanin (APC) labeled H-2K^b^/KSPWFTTL tetramer to the cell suspension.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Add fluorescently labeled antibodies against cell surface markers such as CD8 and CD44.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS).

c. Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then on CD8+ cells.

-

Analyze the percentage of tetramer-positive cells within the CD8+ T cell population.

Signaling Pathways in this compound Immune Recognition

The recognition of the this compound-MHC-I complex by the TCR on a cytotoxic T lymphocyte initiates a cascade of intracellular signaling events, leading to T-cell activation and effector functions.

Workflow for Investigating this compound-Mediated Immune Responses

The following diagram illustrates a typical experimental workflow for studying the immune response to this compound.

Conclusion

The early studies on the this compound peptide have laid a crucial foundation for our understanding of T-cell-mediated immunity against viral and tumor antigens. The quantitative data, detailed experimental protocols, and an understanding of the signaling pathways involved are essential for the continued development of immunotherapies, including cancer vaccines and adoptive T-cell therapies, that target this and other immunodominant epitopes. This guide provides a consolidated resource to aid researchers in this endeavor.

References

Methodological & Application

KSPWFTTL Peptide: Comprehensive Application Notes and Protocols for Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and purification of the KSPWFTTL peptide. This octapeptide, with the sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu, is noted as an immunodominant Kb-restricted epitope derived from the p15E transmembrane protein.[1] The methodologies outlined below are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography.

Peptide Overview

| Property | Value | Reference |

| Full Name | Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu | [1] |

| Abbreviation | This compound | [1] |

| Molecular Formula | C48H70N10O12 | [1] |

| Molecular Weight | 979.13 g/mol | [1] |

| CAS Number | 153049-05-9 |

Solid-Phase Peptide Synthesis (SPPS)

The recommended method for synthesizing the this compound peptide is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This approach offers mild reaction conditions and is widely used for synthesizing peptides of various lengths.

Synthesis Workflow

The synthesis of this compound proceeds from the C-terminus (Leucine) to the N-terminus (Lysine) on a solid support resin. Each cycle of amino acid addition involves a deprotection step to remove the temporary Fmoc group from the N-terminus of the growing peptide chain, followed by a coupling step to add the next Fmoc-protected amino acid.

Experimental Protocol: this compound Synthesis

This protocol is designed for a 0.1 mmol synthesis scale.

Materials and Reagents:

-

Resin: Rink Amide resin (for a C-terminal amide) or pre-loaded Fmoc-L-Leu-Wang resin (for a C-terminal carboxylic acid).

-

Fmoc-protected Amino Acids: Fmoc-L-Lys(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Pro-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-L-Leu-OH.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Precipitation: Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

-

Lyophilize the crude peptide to obtain a white powder.

-

Peptide Purification